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Compound of Interest

Compound Name: L-Aspartic acid 4-benzyl ester

Cat. No.: B7780624 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectroscopic properties of key chemical intermediates is paramount. This

technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for L-Aspartic acid 4-benzyl ester, a crucial building block in

peptide synthesis and other pharmaceutical applications.

This document presents a detailed analysis of the 1H NMR, 13C NMR, and IR spectra of L-
Aspartic acid 4-benzyl ester. The experimental protocols for obtaining this data are also

outlined to ensure reproducibility and accurate interpretation.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and IR

spectroscopic analyses of L-Aspartic acid 4-benzyl ester.

Table 1: ¹H NMR Spectroscopic Data for L-Aspartic Acid
4-Benzyl Ester
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.40 - 7.25 m - 5H, Aromatic (C₆H₅)

5.10 s - 2H, Benzyl CH₂

4.00 - 3.90 m - 1H, α-CH

2.95 - 2.80 m - 2H, β-CH₂

Note: The positions of the amine (NH₂) and carboxylic acid (OH) protons can vary and may

appear as broad singlets or exchange with deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data for L-Aspartic Acid
4-Benzyl Ester

Chemical Shift (δ) ppm Assignment

174 - 172 Carbonyl (Ester C=O)

172 - 170 Carbonyl (Carboxylic Acid C=O)

136 - 135 Aromatic (Quaternary C)

129 - 128 Aromatic (CH)

67 - 66 Benzyl CH₂

52 - 50 α-CH

38 - 36 β-CH₂

Table 3: IR Spectroscopic Data for L-Aspartic Acid 4-
Benzyl Ester
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2500 Broad
O-H stretch (Carboxylic Acid),

N-H stretch (Amine)

3100 - 3000 Medium C-H stretch (Aromatic)

2950 - 2850 Medium C-H stretch (Aliphatic)

~1735 Strong C=O stretch (Ester)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1495, ~1455 Medium-Weak C=C stretch (Aromatic Ring)

~1250 Strong C-O stretch (Ester)

Experimental Protocols
The spectroscopic data presented above were obtained using standard laboratory techniques.

The following provides a general outline of the methodologies employed.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The

sample is dissolved in a suitable deuterated solvent, commonly Dimethyl Sulfoxide-d₆ (DMSO-

d₆) or Deuterium Oxide (D₂O), to a concentration of approximately 10-20 mg/mL.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral

width is typically set from -2 to 12 ppm, while for ¹³C NMR, the range is 0 to 200 ppm. Data is

processed with appropriate software to apply Fourier transformation, phase correction, and

baseline correction.

Infrared (IR) Spectroscopy
IR spectra are generally acquired using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a

salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is

ground with dry KBr and pressed into a transparent disk. The spectrum is recorded over the

range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is subtracted from

the sample spectrum to obtain the final transmittance or absorbance spectrum.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of L-Aspartic acid 4-benzyl ester.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of L-Aspartic Acid 4-Benzyl Ester:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7780624#spectroscopic-data-for-l-aspartic-acid-4-
benzyl-ester-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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